2-Phenylmalonaldehyde

Chemical Biology DNA Damage Aldehyde Reactivity

2-Phenylmalonaldehyde offers intermediate reactivity vs. parent MA (H > Ph > alkyl) and asymmetric enol H-bonding for controlled tautomerization. Its crystalline solid form (mp 97–100°C) ensures precise stoichiometry, avoiding volatile MA polymerization. Ideal for reliable heterocycle (pyrazole/pyrimidine) and fluorescent adduct synthesis. Choose for reproducible, high-yield organic transformations.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 26591-66-2
Cat. No. B1608903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylmalonaldehyde
CAS26591-66-2
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C=O)C=O
InChIInChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,9H
InChIKeyPGTSKBVCLZBQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylmalonaldehyde (CAS 26591-66-2): Baseline Identification and Key Characteristics for Research Procurement


2-Phenylmalonaldehyde (C₉H₈O₂, MW 148.16) is an α-substituted malonaldehyde derivative featuring a phenyl group at the central carbon and two reactive aldehyde termini . This compound exists as a crystalline solid at ambient temperature with a reported melting point range of 97–100°C, and exhibits solubility in methanol, ethyl acetate, and dichloromethane while being insoluble in water . As a bifunctional electrophile, it serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic scaffolds and pharmaceutical building blocks .

Why Unsubstituted Malonaldehyde or Simple Alkyl-Substituted Analogs Cannot Substitute 2-Phenylmalonaldehyde in Critical Applications


The presence of the α-phenyl substituent fundamentally alters both the physicochemical profile and the reactivity landscape of the malonaldehyde core relative to the parent malonaldehyde (MA) or its α-alkyl derivatives (e.g., methyl-, ethyl-, propyl-, butyl-MA). As demonstrated in controlled kinetic studies of the reaction with guanine—a model for DNA adduct formation—the relative reaction rates follow the order H > Ph > Me > Et > Bu·Pr, revealing that the phenyl derivative occupies a distinct intermediate reactivity tier compared to the highly reactive parent MA and the slower alkyl-substituted analogs [1]. Furthermore, the phenyl group modulates the intramolecular hydrogen bonding network within the enol tautomer, shifting from a symmetric double-well potential in unsubstituted MA to an asymmetric equilibrium in 2-phenylmalonaldehyde, thereby influencing tautomer-dependent reaction pathways [2]. These quantifiable differences render simple substitution untenable when reproducible reactivity, controlled tautomerization, or defined physical handling characteristics are required.

Quantitative Differentiation of 2-Phenylmalonaldehyde Against Closest Analogs: A Procurement-Relevant Evidence Compilation


Quantitative Kinetic Ranking of 2-Phenylmalonaldehyde vs. Unsubstituted and Alkyl-Substituted Malonaldehydes in Guanine Reactivity (Mutagenicity Model)

In a head-to-head kinetic study comparing the reaction rates of various α-substituted malonaldehyde derivatives with guanine under acidic conditions (1M HCl, 40°C), 2-phenylmalonaldehyde (Ph-MA) exhibited a relative reactivity that is slower than unsubstituted malonaldehyde (H-MA) but faster than all α-alkyl derivatives tested (methyl-, ethyl-, propyl-, butyl-MA) [1]. The observed rate order was quantitatively established as H > Ph > Me > Et > Bu·Pr [1]. This positioning provides a defined reactivity window that is neither as transient as the parent MA nor as sluggish as the alkyl-substituted series.

Chemical Biology DNA Damage Aldehyde Reactivity

NMR-Demonstrated Asymmetric Intramolecular Hydrogen Bond in 2-Phenylmalonaldehyde Enol Contrasts with Symmetric Hydrogen Bond in Unsubstituted Malonaldehyde

Isotopic perturbation of equilibrium NMR studies conducted on 2-phenylmalonaldehyde-α-d in CDCl₃ and pyridine-d₅ revealed a large, temperature-dependent downfield equilibrium isotope shift in both ¹H and ¹³C NMR spectra, unequivocally demonstrating that the intramolecular hydrogen bond within the enol tautomer is asymmetric [1]. This asymmetry corresponds to the presence of two equilibrating tautomers separated by a double-well potential. In contrast, unsubstituted malonaldehyde enol exhibits a symmetric hydrogen bond characterized by a single-well potential or a very low barrier, resulting in equivalent tautomeric states [1]. The phenyl substitution at C2 disrupts the resonance-assisted hydrogen bonding (RAHB) symmetry, leading to distinguishable tautomer populations.

Physical Organic Chemistry Hydrogen Bonding Tautomerism

Solid-State Physical Form and Handling Advantages of 2-Phenylmalonaldehyde Over Liquid/Volatile Malonaldehyde

2-Phenylmalonaldehyde is a crystalline solid with a melting point range of 97–100°C, as reported in vendor technical specifications . In comparison, unsubstituted malonaldehyde (MA) is reported to exist as a low-melting solid (72°C) that readily volatilizes or as a liquid depending on tautomeric state and purity, with significant handling challenges due to its high reactivity and tendency to polymerize [1]. The elevated melting point and solid physical form of 2-phenylmalonaldehyde at ambient laboratory temperatures (20–25°C) confer practical advantages in weighing, transfer, and storage.

Synthetic Chemistry Laboratory Handling Storage Stability

Validated Application Scenarios for 2-Phenylmalonaldehyde Based on Comparative Performance Evidence


In Vitro Studies of Aldehyde-DNA Adduct Formation Requiring Controlled, Intermediate Reactivity

Based on the quantitative kinetic ranking showing 2-phenylmalonaldehyde's intermediate reactivity with guanine relative to both parent malonaldehyde and alkyl-substituted analogs [1], researchers investigating the mutagenic potential of lipid peroxidation-derived aldehydes can utilize this compound to achieve reaction rates that more closely approximate those of physiologically relevant aldehydes, avoiding the rapid, uncontrolled adduct formation observed with unsubstituted MA.

Physical Organic Chemistry Investigations of Substituent Effects on Resonance-Assisted Hydrogen Bonding (RAHB)

The NMR-demonstrated asymmetry of the intramolecular hydrogen bond in 2-phenylmalonaldehyde enol provides a well-characterized experimental system for studying how α-substitution perturbs RAHB networks [2]. This compound serves as a benchmark for validating computational models of proton transfer barriers and tautomeric equilibria in β-dicarbonyl systems.

Multi-Step Organic Synthesis of Heterocycles and Pharmaceutical Intermediates Requiring a Stable, Weighable Malonaldehyde Equivalent

Given its solid crystalline form and elevated melting point (97–100°C) compared to the volatile and polymerization-prone parent malonaldehyde [3], 2-phenylmalonaldehyde is the preferred malonaldehyde synthon for reaction sequences where precise stoichiometric control is essential. Its dual aldehyde functionality enables condensation with amines, hydrazines, and amidines to form pyrazoles, pyrimidines, and related heterocyclic frameworks under reliably reproducible conditions.

Development of Fluorescent Probes and Sensors Based on Aldehyde Condensation Chemistry

The defined reactivity and solid-state stability of 2-phenylmalonaldehyde facilitate its use as a reactive handle in the construction of fluorescent pyrimidopurinone derivatives via condensation with guanine [1]. This application leverages the compound's intermediate kinetic profile to achieve controlled, high-yield formation of fluorescent adducts for analytical or imaging purposes.

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